molecular formula C11H25O3PS B8048128 3-(Di-tert-butylphosphonium)propane sulfonate

3-(Di-tert-butylphosphonium)propane sulfonate

Cat. No. B8048128
M. Wt: 268.36 g/mol
InChI Key: JPNPRWMRUCIEMN-UHFFFAOYSA-N
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Description

3-(Di-tert-butylphosphonium)propane sulfonate is a useful research compound. Its molecular formula is C11H25O3PS and its molecular weight is 268.36 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Catalysis in Palladium-Catalyzed Cross-Couplings : 3-(Di-tert-butylphosphonium)propane sulfonate (DTBPPS) serves as an air-stable pre-ligand for aqueous-phase palladium-catalyzed cross-coupling reactions, showing effectiveness in Sonogashira coupling of aryl bromides and Suzuki coupling of aryl bromides (Brown et al., 2008).

  • Solubility in Water : Research on the solubility of various zwitterions in water, including this compound, provides insights into their phase equilibria and thermal properties (Zawadzki & Królikowska, 2018).

  • Synthesis and Antimicrobial Activity : The synthesis of N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, including those derived from this compound, has been studied for their antimicrobial and antifungal activities, with some compounds showing promising results (Fadda et al., 2016).

  • Application in Polymer Science : The study of a diallylammonium/sulfur dioxide cyclocopolymer, which includes this compound, highlights its potential as an effective antiscalant in reverse osmosis plants due to its solubility and viscosity behaviors (Ali & Haladu, 2014).

  • Functionalization in Material Science : The functionalization of mesoporous MCM-41 with 3-(4-aminophenylamino)propane-1-sulfonic acid, a related compound, for use in catalytic applications, such as selective mono-alkylated products in tert-butylation of phenol, demonstrates its utility in material science (Adam & Kueh, 2015).

properties

IUPAC Name

3-ditert-butylphosphaniumylpropane-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25O3PS/c1-10(2,3)15(11(4,5)6)8-7-9-16(12,13)14/h7-9H2,1-6H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNPRWMRUCIEMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[PH+](CCCS(=O)(=O)[O-])C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25O3PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.